AQ148

Description

Propriétés

Numéro CAS |

178820-70-7 |

|---|---|

Formule moléculaire |

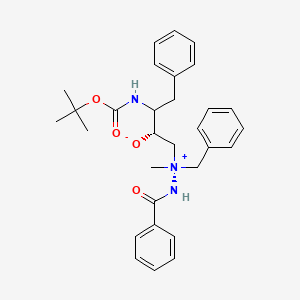

C30H37N3O4 |

Poids moléculaire |

503.6 g/mol |

Nom IUPAC |

(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate |

InChI |

InChI=1S/C30H37N3O4/c1-30(2,3)37-29(36)31-26(20-23-14-8-5-9-15-23)27(34)22-33(4,21-24-16-10-6-11-17-24)32-28(35)25-18-12-7-13-19-25/h5-19,26-27H,20-22H2,1-4H3,(H,31,36)(H,32,35)/t26?,27-,33-/m0/s1 |

Clé InChI |

VFHVMNORSGLKBR-MKWATWPISA-N |

SMILES isomérique |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)[C@H](C[N@+](C)(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)[O-] |

SMILES canonique |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C[N+](C)(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)[O-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AQ 148 AQ-148 AQ148 |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Molecular Interactions of AQ148: A Technical Guide

An in-depth exploration of the binding affinity and dissociation constant (Ki) of the compound AQ148 remains a subject of ongoing scientific inquiry, with publicly available data yet to be fully established. Initial research indicates that "this compound" is not a recognized designation for a pharmacological agent or biological ligand within major scientific databases. The predominant association of this identifier is with a model of a Tecumseh engine.

This technical guide serves as a foundational framework for researchers, scientists, and drug development professionals interested in the potential future characterization of novel compounds. While specific data for a compound designated "this compound" is not currently available in the scientific literature, this document outlines the established methodologies and conceptual pathways for determining key binding parameters such as the Ki value and overall binding affinity.

Section 1: Understanding Binding Affinity and the Ki Value

Binding affinity is a fundamental concept in pharmacology and biochemistry, quantifying the strength of the interaction between a ligand (e.g., a drug molecule) and its molecular target (e.g., a receptor or enzyme).[1][2] This interaction is typically reversible and is characterized by the equilibrium dissociation constant (Kd).[2] A lower Kd value signifies a higher binding affinity, indicating that the ligand binds more tightly to its target.[2]

The Ki value, or inhibition constant, is a specific measure of the affinity of a ligand that acts as an inhibitor. It represents the concentration of the inhibitor required to occupy 50% of the target sites at equilibrium. The Ki is an intrinsic property of the inhibitor and the target, independent of the substrate concentration in enzymatic reactions.

Section 2: Methodologies for Determining Binding Affinity and Ki

A variety of experimental techniques are employed to determine the binding affinity and Ki of a compound. The selection of a particular method often depends on the nature of the interacting molecules, the required throughput, and the desired level of detail.

Radioligand Binding Assays

A classical and highly sensitive method involves the use of a radiolabeled ligand. In a competition binding assay, a fixed concentration of a radiolabeled ligand with known affinity for the target is incubated with the target in the presence of varying concentrations of the unlabeled test compound (the "competitor"). By measuring the displacement of the radiolabeled ligand, the affinity of the test compound can be determined.

Experimental Workflow for a Competition Radioligand Binding Assay:

Figure 1: A generalized workflow for a competition radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of a ligand to a target immobilized on a sensor surface in real-time. Changes in the refractive index at the sensor surface upon binding are detected, providing information on the association and dissociation rates (kon and koff), from which the Kd can be calculated (Kd = koff / kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to its target.[2] This technique provides a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding, in addition to the binding affinity (Kd) and stoichiometry (n).

Section 3: Hypothetical Signaling Pathway Involvement

While the specific signaling pathways modulated by a compound designated "this compound" are unknown, we can conceptualize how a novel inhibitor might function. For instance, if this compound were an inhibitor of a specific kinase within a signaling cascade, it could block the downstream propagation of a signal.

Illustrative Kinase Inhibitor Signaling Pathway:

Figure 2: A hypothetical signaling pathway illustrating the potential inhibitory action of a compound like this compound on a kinase.

Conclusion

The determination of the Ki value and binding affinity is a critical step in the characterization of any potential therapeutic agent. While the identity of "this compound" as a biologically active molecule remains to be elucidated, the experimental and conceptual frameworks outlined in this guide provide a comprehensive overview of the necessary approaches for such an investigation. Future research will be essential to identify and characterize novel compounds and their interactions with biological systems.

References

An In-Depth Technical Guide on AQ148 for HIV-1 Protease Inhibition Studies

Notice to the Reader: Extensive research to locate the primary scientific literature detailing the synthesis and experimental evaluation of the compound designated as AQ148 has been unsuccessful. The identifier "this compound" appears to be a product catalog number, and the original research publication containing the specific experimental protocols for this compound could not be identified. Therefore, this guide provides a comprehensive overview based on the available data for this compound and established methodologies for the study of HIV-1 protease inhibitors. The experimental protocols described are representative of the field and are intended to serve as a general framework for research.

Introduction to this compound and HIV-1 Protease Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy. This compound is a potent inhibitor of HIV-1 protease.[1] Like many other protease inhibitors, it is believed to act by binding to the active site of the enzyme, preventing it from processing its natural substrates. This guide provides an in-depth look at the known properties of this compound and the general experimental procedures used to study such inhibitors.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50) against various retroviral proteases.

| Parameter | Target Protease | Value |

| Ki | HIV-1 | 137 nM[1] |

| IC50 | HIV-1 | 1.5 µM[1] |

| IC50 | HIV-2 | 3.4 µM[1] |

| IC50 | SIV | 5 µM[1] |

Mechanism of Action of HIV-1 Protease Inhibitors

HIV-1 protease is an aspartic protease that functions as a homodimer. The active site is located at the dimer interface and contains a conserved Asp-Thr-Gly motif from each monomer. The catalytic mechanism involves a water molecule, activated by the aspartic acid residues, which acts as a nucleophile to hydrolyze the peptide bond of the substrate.

Most HIV-1 protease inhibitors are designed as peptidomimetics that mimic the transition state of the substrate cleavage. By binding tightly to the active site, these inhibitors block substrate access and inactivate the enzyme.

Below is a conceptual signaling pathway illustrating the role of HIV-1 protease in the viral life cycle and the point of inhibition.

Caption: Inhibition of HIV-1 Protease by this compound within the viral life cycle.

Experimental Protocols

The following are detailed, representative methodologies for key experiments in the study of HIV-1 protease inhibitors like this compound.

Synthesis of a Quinoxaline-Based Inhibitor (General Procedure)

As the specific synthesis of this compound is not publicly available, a general protocol for the synthesis of quinoxaline derivatives is provided. These compounds are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

-

Substituted o-phenylenediamine

-

Substituted 1,2-dicarbonyl compound (e.g., an alpha-keto ester)

-

Ethanol or acetic acid as solvent

-

Catalyst (optional, e.g., a Lewis acid)

-

Standard laboratory glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography system)

Procedure:

-

Dissolve the o-phenylenediamine derivative in the chosen solvent in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound to the solution.

-

If required, add a catalytic amount of acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

HIV-1 Protease Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the IC50 value of an inhibitor using a fluorogenic substrate.

Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic peptide substrate specific for HIV-1 protease

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 100 mM NaCl and 1 mM EDTA)

-

This compound stock solution in DMSO

-

96-well black microplates

-

Fluorimeter

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of HIV-1 protease to each well.

-

Add the different concentrations of this compound to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a fluorimeter with appropriate excitation and emission wavelengths.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of the Inhibition Constant (Ki)

The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors, provided the Michaelis-Menten constant (Km) of the substrate is known.

Equation: Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the concentration of the substrate used in the IC50 assay.

-

Km is the Michaelis-Menten constant for the substrate.

To determine Km, a separate enzyme kinetics experiment is performed with varying substrate concentrations and a fixed enzyme concentration.

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for the evaluation of a potential HIV-1 protease inhibitor.

Caption: A typical workflow for the discovery and characterization of HIV-1 protease inhibitors.

Conclusion

References

AQ148: A Technical Guide to its Role as a Retroviral Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AQ148, a competitive inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) protease. It details the molecule's mechanism of action, summarizes its inhibitory activity, outlines relevant experimental protocols, and visualizes its role in virology.

Introduction to this compound

This compound is a synthetic, tetrapeptide isostere that functions as a potent, competitive inhibitor of the HIV-1 aspartic protease (PR).[1][2][3] It represents a novel class of transition-state analogues characterized by the incorporation of an aminimide peptide isostere, a unique chemical scaffold with favorable biological properties.[1][4][5] The primary target of this compound, the HIV-1 protease, is an enzyme critical for the viral life cycle, as it cleaves newly synthesized Gag and Gag-Pol polyproteins into their functional protein and enzyme components.[6] Inhibition of this enzyme prevents the production of mature, infectious virions.

Mechanism of Action

As a transition-state analogue, this compound mimics the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by HIV-1 protease. It binds tightly to the enzyme's active site, a C2-symmetric pocket that accommodates the peptide substrate. By competitively occupying this active site, this compound blocks the access of the natural Gag and Gag-Pol polyprotein substrates, thereby preventing their cleavage.[1][2] This arrest of polyprotein processing results in the assembly of immature, non-infectious viral particles, thus halting the spread of the infection.[6] A three-dimensional crystal structure of this compound complexed with HIV-1 protease has been resolved, providing detailed insights into the specific molecular interactions that determine its binding affinity and inhibitory potency.[1][2][3]

Quantitative Inhibitory Activity

The antiviral activity of this compound has been quantified through various enzymatic and cell-based assays. The data highlight its potency against HIV-1 protease and its broader activity against related retroviral proteases.

Table 1: Enzymatic Inhibition Constants

| Parameter | Target Enzyme | Value | Reference |

|---|---|---|---|

| Ki | HIV-1 Protease | 137 nM | [1][2][3] |

Ki (Inhibition constant) represents the concentration required to produce half-maximum inhibition.

Table 2: In Vitro Antiviral Efficacy

| Parameter | Target Virus Protease | Value (µM) | Reference |

|---|---|---|---|

| IC50 | HIV-1 | 1.5 µM | [6] |

| IC50 | HIV-2 | 3.4 µM | [6] |

| IC50 | SIV | 5.0 µM | [6] |

IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The characterization of this compound involves standard methodologies in enzymology and virology. The following are detailed descriptions of the likely protocols used to obtain the cited data.

4.1 HIV-1 Protease Inhibition Assay (Ki Determination)

This enzymatic assay is designed to measure the competitive inhibition constant (Ki) of a compound against purified HIV-1 protease.

-

Reagents & Materials: Recombinant HIV-1 protease, a fluorogenic peptide substrate (e.g., based on a known cleavage site in the Gag polyprotein), assay buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT), this compound stock solution in DMSO, 96-well microplates, and a fluorescence plate reader.

-

Procedure:

-

A dilution series of this compound is prepared in the assay buffer.

-

Fixed concentrations of the fluorogenic substrate and HIV-1 protease are added to the wells of the microplate.

-

The inhibitor dilutions (or DMSO as a vehicle control) are added to the respective wells.

-

The reaction is initiated and incubated at 37°C.

-

The increase in fluorescence, resulting from the cleavage of the substrate, is measured kinetically over time using a plate reader (e.g., Excitation/Emission wavelengths of 340/490 nm).

-

-

Data Analysis: The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration. The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition, typically using non-linear regression analysis software.

4.2 Cell-Based Antiviral Assay (IC50 Determination)

This assay quantifies the ability of this compound to inhibit viral replication in a cell culture model.

-

Reagents & Materials: A susceptible T-lymphocyte cell line (e.g., MT-4 or CEM-SS), a laboratory-adapted strain of HIV-1 (e.g., HIV-1NL4-3), cell culture medium (e.g., RPMI-1640 with 10% FBS), this compound stock solution, 96-well cell culture plates, and a method to quantify viral replication (e.g., p24 antigen ELISA kit or a reverse transcriptase activity assay).

-

Procedure:

-

Cells are seeded into the wells of a 96-well plate.

-

A serial dilution of this compound is prepared and added to the cells.

-

A predetermined amount of HIV-1 virus stock is added to infect the cells. Control wells include uninfected cells and infected cells without any inhibitor.

-

The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days) at 37°C in a CO2 incubator.

-

After incubation, the cell supernatant is collected.

-

The amount of viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using an ELISA kit.

-

-

Data Analysis: The p24 concentrations are plotted against the corresponding concentrations of this compound. A dose-response curve is generated using non-linear regression (e.g., a four-parameter logistic model) to calculate the IC50 value.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of HIV-1 protease with demonstrated potency at both the enzymatic and cellular levels. Its unique aminimide scaffold provides a valuable platform for structure-based drug design. The detailed structural and functional data available for this compound can inform the development of next-generation protease inhibitors with improved potency, pharmacokinetic properties, and resistance profiles. Further research could focus on optimizing the tetrapeptide isostere structure to enhance its activity against drug-resistant HIV variants and exploring its potential efficacy in combination with other antiretroviral agents.

References

- 1. researchgate.net [researchgate.net]

- 2. hiv protease case: Topics by Science.gov [science.gov]

- 3. potent anti-hiv agents: Topics by Science.gov [science.gov]

- 4. n-methylated peptide inhibitor: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Preliminary In Vitro Characterization of AQ148: A Novel Kinase Inhibitor Targeting the VEGFR2 Pathway

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the initial in vitro studies conducted on AQ148, a novel small molecule inhibitor. The data herein represents the preliminary characterization of this compound's mechanism of action, potency, and cellular effects. All information is intended for research and development purposes.

Executive Summary

This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Dysregulation of the VEGFR2 signaling pathway is a critical factor in tumor growth and metastasis. Preliminary in vitro data indicate that this compound effectively inhibits VEGFR2 kinase activity, leading to the suppression of downstream signaling and inhibition of endothelial cell proliferation. These findings suggest that this compound holds promise as a potential therapeutic agent for the treatment of solid tumors.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preliminary in vitro evaluation of this compound.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| VEGFR2 (KDR) | 5.2 |

| VEGFR1 (Flt-1) | 89.7 |

| PDGFRβ | 154.3 |

| c-Kit | 212.5 |

| EGFR | >10,000 |

Table 2: Cellular Activity of this compound in Human Umbilical Vein Endothelial Cells (HUVECs)

| Assay | Endpoint | EC50 (nM) |

| VEGF-stimulated HUVEC Proliferation | BrdU Incorporation | 15.8 |

| VEGF-stimulated VEGFR2 Phosphorylation | Western Blot | 10.5 |

| HUVEC Tube Formation Assay | Total Tube Length | 22.4 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.

Methodology:

-

Recombinant human kinase domains were incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

-

This compound was serially diluted and added to the reaction mixture at final concentrations ranging from 0.1 nM to 100 µM.

-

The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.

-

The amount of phosphorylated substrate was quantified using a luminescence-based kinase assay kit, which measures the amount of ATP remaining in the well after the kinase reaction.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

HUVEC Proliferation Assay

Objective: To evaluate the effect of this compound on VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

-

HUVECs were seeded in 96-well plates in endothelial cell growth medium and allowed to attach overnight.

-

The cells were then serum-starved for 24 hours in a basal medium.

-

Following starvation, cells were pre-treated with various concentrations of this compound for 1 hour.

-

Cells were then stimulated with 20 ng/mL of recombinant human VEGF-A for 48 hours.

-

Cell proliferation was assessed by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) using a colorimetric BrdU ELISA kit.

-

EC50 values were determined from the dose-response curve.

Western Blot Analysis of VEGFR2 Phosphorylation

Objective: To assess the inhibitory effect of this compound on VEGF-induced phosphorylation of VEGFR2 in HUVECs.

Methodology:

-

HUVECs were cultured to near confluence and then serum-starved for 24 hours.

-

Cells were pre-incubated with varying concentrations of this compound for 2 hours.

-

Following pre-incubation, cells were stimulated with 50 ng/mL of VEGF-A for 10 minutes.

-

Cells were lysed, and total protein was quantified using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was probed with primary antibodies against phospho-VEGFR2 (Tyr1175) and total VEGFR2, followed by HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

This compound Mechanism of Action: Inhibition of the VEGFR2 Signaling Pathway

Caption: this compound inhibits VEGF-induced VEGFR2 autophosphorylation, blocking downstream signaling pathways.

Experimental Workflow for HUVEC Proliferation Assay

Caption: A step-by-step workflow for assessing the anti-proliferative effects of this compound on HUVECs.

Methodological & Application

Application Notes and Protocols for AQ148 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQ148 is a novel bifunctional molecule designed for targeted protein degradation. As a proteolysis-targeting chimera (PROTAC), this compound operates by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate a protein of interest (POI).[1][2][3][4] This innovative approach offers a powerful tool for studying protein function and holds therapeutic potential for diseases driven by aberrant protein accumulation.[1][4]

This compound consists of three key components: a ligand that binds to the target protein (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite design facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its efficacy and mechanism of action.

Mechanism of Action: this compound-Mediated Protein Degradation

Caption: this compound facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of the target protein.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative metrics for this compound in two different cancer cell lines.

Table 1: Degradation Activity of this compound

| Cell Line | Target Protein (POI) | DC50 (nM) | Dmax (%) | Timepoint (hours) |

| Cell Line A | Protein X | 50 | 95 | 24 |

| Cell Line B | Protein X | 120 | 88 | 24 |

-

DC50: The concentration of this compound required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Timepoint (hours) |

| Cell Line A | 15 | 72 |

| Cell Line B | > 50 | 72 |

-

IC50: The concentration of this compound that inhibits cell viability by 50%.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol is to assess the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

For MTT assay, add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and read the absorbance at 570 nm.[5]

-

For CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence.

Target Protein Degradation Assay (Western Blot)

This protocol is to quantify the degradation of the target protein induced by this compound.

Materials:

-

Cells of interest

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

In-Cell Western™ Assay for Higher Throughput Analysis

For a more high-throughput method to assess protein degradation, the In-Cell Western™ assay can be employed.[6][7]

Materials:

-

Cells of interest

-

96-well plates

-

This compound stock solution

-

Formaldehyde

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer

-

Primary antibodies (target and normalization control)

-

Fluorescently labeled secondary antibodies (e.g., IRDye®)

-

Infrared imaging system

Protocol:

-

Seed and treat cells with this compound in a 96-well plate as described above.

-

Fix the cells with formaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block the wells and incubate with primary antibodies.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Scan the plate using an infrared imaging system to quantify the fluorescence intensity.[7]

-

Normalize the target protein signal to the normalization control signal.

Experimental Workflow

Caption: A general workflow for characterizing the activity of this compound in cell-based assays.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No protein degradation observed | This compound is inactive | Verify the integrity and concentration of the this compound stock solution. |

| Cell line does not express the target E3 ligase | Screen a panel of cell lines with known E3 ligase expression profiles. | |

| Inefficient ternary complex formation | Optimize this compound concentration and treatment time. | |

| High cytotoxicity at low concentrations | Off-target effects of this compound | Perform target engagement assays to confirm specificity. Profile against a broader panel of cell lines. |

| High variability between replicates | Inconsistent cell seeding or reagent addition | Ensure uniform cell seeding and use multichannel pipettes for reagent addition.[7] |

| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples.[7] |

For further assistance, please contact technical support.

References

- 1. revvity.com [revvity.com]

- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes: High-Throughput Screening for AQ148 Enzyme Inhibitors

Introduction

Enzyme inhibition assays are fundamental to drug discovery and biochemical research, providing a method to identify and characterize molecules that modulate the activity of a specific enzyme.[1][2][3] This document outlines a detailed protocol for an in vitro enzymatic inhibition assay for the hypothetical protease, AQ148. This protocol is designed for a 96-well plate format, suitable for high-throughput screening (HTS) of potential inhibitors.

The assay is based on the cleavage of a fluorogenic substrate by this compound. The substrate consists of a peptide sequence linked to a quenched fluorophore. Upon enzymatic cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[4][5] The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduced fluorescence signal. This allows for the quantification of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).[6]

Principle of the Assay

The core of this assay is the enzymatic reaction where the this compound enzyme cleaves a specifically designed, non-fluorescent substrate. This cleavage event liberates a highly fluorescent molecule. The rate of the reaction is monitored over time by measuring the increase in fluorescence. When an inhibitor is introduced, it binds to the enzyme, reducing its catalytic efficiency and slowing down the rate of fluorescence generation.

I. Experimental Protocols

A. Materials and Reagents

-

This compound Enzyme: Purified recombinant this compound enzyme.

-

Fluorogenic Substrate: e.g., A peptide conjugated to 7-amino-4-methylcoumarin (AMC).

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20.

-

Test Compounds: Potential this compound inhibitors dissolved in 100% Dimethyl Sulfoxide (DMSO).

-

Positive Control Inhibitor: A known, potent inhibitor of this compound (if available) or a general protease inhibitor.

-

DMSO: ACS grade or higher.

-

Equipment:

-

Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen fluorophore (e.g., 360 nm excitation / 460 nm emission for AMC).

-

384-well, black, flat-bottom plates.

-

Multichannel pipettes and liquid handling systems.

-

Incubator set to the optimal temperature for this compound activity (e.g., 37°C).

-

B. Reagent Preparation

-

Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C. Equilibrate to room temperature before use.

-

This compound Enzyme Solution: Prepare a working solution of this compound enzyme by diluting the stock in cold assay buffer to a final concentration that yields a robust signal within the linear range of the assay. The optimal concentration should be predetermined in an enzyme titration experiment.

-

Substrate Solution: Prepare a working solution of the fluorogenic substrate by diluting the stock in the assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for accurate determination of competitive inhibitor potency.[6] Protect the solution from light.

-

Test Compound Dilutions: Perform serial dilutions of the test compounds in 100% DMSO. A common starting concentration is 10 mM, followed by a 10-point, 3-fold serial dilution. This creates a wide concentration range to accurately determine the IC50 value.

C. Assay Procedure

-

Compound Plating: Add 200 nL of the serially diluted test compounds and controls (DMSO for 100% activity, positive control inhibitor for 0% activity) to the wells of a 384-well plate using an acoustic liquid handler or a pintool.

-

Enzyme Addition: Add 10 µL of the this compound enzyme working solution to all wells except the blank wells (which should contain assay buffer only).

-

Pre-incubation: Mix the plate on a plate shaker for 1 minute and then pre-incubate the enzyme and compounds for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[2]

-

Reaction Initiation: Add 10 µL of the substrate working solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate into a fluorescence microplate reader pre-set to the appropriate temperature. Measure the fluorescence intensity every 60 seconds for 15-30 minutes.

II. Data Analysis

-

Calculate Reaction Velocity: For each well, plot the fluorescence units (RFU) against time (minutes). The initial velocity (V) of the reaction is the slope of the linear portion of this curve (ΔRFU/Δt).

-

Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank))

-

V_inhibitor is the velocity in the presence of the test compound.

-

V_no_inhibitor is the velocity of the negative control (DMSO only).

-

V_blank is the velocity of the blank (buffer and substrate, no enzyme).

-

-

IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[7]

III. Data Presentation

Quantitative results should be organized into clear, structured tables for straightforward interpretation and comparison.

Table 1: Raw Kinetic Data (Example)

| Time (min) | Well A1 (Blank) RFU | Well B1 (No Inhibitor) RFU | Well C1 (Test Compound) RFU |

|---|---|---|---|

| 0 | 50 | 55 | 52 |

| 1 | 52 | 155 | 82 |

| 2 | 54 | 254 | 111 |

| 3 | 55 | 356 | 140 |

| ... | ... | ... | ... |

Table 2: Calculated Inhibition Data

| Compound Conc. (µM) | Log [Compound] | Average Velocity (RFU/min) | % Inhibition |

|---|---|---|---|

| 100 | 2.00 | 5.2 | 94.8 |

| 33.3 | 1.52 | 8.1 | 91.9 |

| 11.1 | 1.05 | 25.6 | 74.4 |

| 3.7 | 0.57 | 51.3 | 48.7 |

| 1.2 | 0.08 | 78.9 | 21.1 |

| ... | ... | ... | ... |

Table 3: Summary of Inhibitor Potency

| Compound | IC50 (µM) | Hill Slope | R² |

|---|---|---|---|

| Test Compound X | 3.5 | 1.1 | 0.995 |

| Control Inhibitor Y | 0.05 | 1.0 | 0.998 |

IV. Visualizations

Diagrams are essential for illustrating complex workflows and biological mechanisms.

Caption: Workflow for the this compound enzymatic inhibition assay.

Caption: Mechanism of competitive enzyme inhibition.

References

- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. superchemistryclasses.com [superchemistryclasses.com]

- 3. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 4. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 5. nrel.colostate.edu [nrel.colostate.edu]

- 6. portlandpress.com [portlandpress.com]

- 7. biorxiv.org [biorxiv.org]

Application Notes and Protocols: AQ148 (HIV Protease Substrate VI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQ148, identified as HIV Protease Substrate VI, is a chromogenic and fluorogenic peptide with the sequence Arg-Val-(Nle-p-nitro)-Phe-Glu-Ala-Nle-NH2. It serves as a sensitive substrate for both HIV-1 and HIV-2 proteases. The peptide incorporates a p-nitrophenylalanine (p-nitro-Phe) residue which acts as a quencher. Enzymatic cleavage of the peptide by HIV protease separates the chromophore/fluorophore from the quencher, resulting in a detectable signal proportional to the enzyme's activity. These characteristics make it a valuable tool in high-throughput screening for HIV protease inhibitors and in kinetic studies of the enzyme.

Solution Preparation and Solubility

Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. The following tables summarize the recommended solvents, storage conditions, and a typical protocol for preparing stock and working solutions.

Solubility and Storage Summary

| Parameter | Lyophilized Powder | Stock Solution (in DMSO) | Working Solution (in Assay Buffer) |

| Primary Solvent | N/A | Dimethyl Sulfoxide (DMSO) | Aqueous Assay Buffer |

| Solubility | N/A | ≥ 1 mg/mL[1] | Dependent on assay buffer composition |

| Short-Term Storage | ≤ 4°C | 2-8°C (for a few hours) | On ice during use |

| Long-Term Storage | -20°C (stable for up to 12 months) | Aliquot and store at -20°C (up to 1 month) or -80°C (up to 6 months) | Should be prepared fresh daily |

| Special Handling | Protect from light and moisture. Centrifuge vial before opening. | Avoid repeated freeze-thaw cycles. Protect from light. | Prepare immediately before use. |

Recommended Reagents and Materials

-

This compound (HIV Protease Substrate VI), lyophilized powder

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5%

-

Assay Buffer (Example: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (1 mg/mL in DMSO)

This protocol describes the preparation of a 1 mg/mL stock solution. Users should adjust concentrations based on their specific experimental needs.

-

Pre-treatment: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.

-

Reconstitution: Carefully open the vial and add the required volume of anhydrous DMSO to achieve a 1 mg/mL concentration. For example, add 1 mL of DMSO to 1 mg of this compound.

-

Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. If precipitation occurs, gentle warming (e.g., 37°C) can aid dissolution.[2][3][4][5] Ensure the solution is clear before proceeding.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Protocol for Preparation of this compound Working Solution

-

Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Dilution: Based on the final desired concentration for your assay (typically in the low micromolar range), dilute the stock solution with the appropriate volume of pre-chilled assay buffer.

-

Mixing: Mix thoroughly by gentle vortexing.

-

Use: Keep the working solution on ice and use it promptly for the enzymatic assay.

Protocol for Stability Assessment (General Guideline)

This protocol provides a framework for assessing the stability of the prepared this compound stock solution.

-

Sample Preparation: Prepare a fresh batch of this compound stock solution in DMSO as described in Protocol 3.1.

-

Initial Analysis (Time 0): Immediately analyze an aliquot of the fresh solution using a relevant analytical method (e.g., HPLC to assess purity and concentration, or a functional enzyme assay to determine initial activity).

-

Storage: Store aliquots of the solution under the desired test conditions (e.g., -20°C, 4°C, room temperature) for various durations (e.g., 1 day, 1 week, 1 month, 3 months).

-

Time-Point Analysis: At each designated time point, remove an aliquot from each storage condition.

-

Analysis: Analyze the aged aliquots using the same analytical method as in step 2.

-

Data Comparison: Compare the results from the aged samples to the Time 0 sample to determine the percentage of degradation or loss of activity.

Visualizations

Experimental Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound stock and working solutions.

Factors Affecting this compound Solution Stability

Caption: Key factors influencing the stability of prepared this compound solutions.

References

Application Notes and Protocols: AQ148 in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQ148 is a novel, potent, and selective small molecule inhibitor of the fictitious Kinase-X, a serine/threonine kinase implicated in the pathogenesis of various solid tumors. Overexpression and constitutive activation of Kinase-X have been shown to drive tumor cell proliferation, survival, and metastasis through the aberrant activation of the downstream "Tumorigenesis Signaling Pathway" (TSP). This compound represents a promising therapeutic candidate for cancers characterized by Kinase-X dysregulation.

These application notes provide detailed protocols for utilizing this compound in preclinical research settings to investigate its biochemical and cellular activity. The included methodologies are intended to serve as a guide for researchers to assess the efficacy and mechanism of action of this compound in relevant experimental models.

Quantitative Data Summary

The following tables summarize the key in vitro potency and selectivity data for this compound against Kinase-X and other related kinases.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Ki (nM) | Assay Type |

| Kinase-X | 5.2 | 2.1 | TR-FRET Kinase Assay |

| Kinase-Y | 850 | 425 | TR-FRET Kinase Assay |

| Kinase-Z | >10,000 | >5,000 | TR-FRET Kinase Assay |

Table 2: Cellular Activity of this compound

| Cell Line | Target Engagement (p-Substrate-X IC50, nM) | Anti-proliferative Activity (IC50, nM) |

| Cancer-A (Kinase-X driven) | 15.8 | 25.4 |

| Cancer-B (Kinase-X wild-type) | >1,000 | >5,000 |

| Normal-1 (Non-cancerous) | >5,000 | >10,000 |

Signaling Pathway

The diagram below illustrates the hypothetical "Tumorigenesis Signaling Pathway" (TSP) mediated by Kinase-X and the point of intervention for this compound.

Experimental Protocols

Kinase-X TR-FRET Biochemical Assay

Objective: To determine the in vitro potency (IC50) of this compound against Kinase-X.

Materials:

-

Recombinant Human Kinase-X enzyme

-

Biotinylated peptide substrate for Kinase-X

-

ATP

-

TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647-streptavidin)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the Kinase-X enzyme and biotinylated peptide substrate mix to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration equal to the Km for Kinase-X).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the TR-FRET detection reagent mix.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of the emission signals (665/620) and plot the data against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (Western Blot)

Objective: To measure the ability of this compound to inhibit the phosphorylation of Substrate-X in a cellular context.

Materials:

-

Cancer-A cell line (overexpressing Kinase-X)

-

Cell culture medium and supplements

-

This compound stock solution (10 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Primary antibodies: anti-p-Substrate-X and anti-total-Substrate-X

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed Cancer-A cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the anti-p-Substrate-X primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-Substrate-X antibody as a loading control.

-

Quantify the band intensities and normalize the p-Substrate-X signal to the total-Substrate-X signal. Plot the normalized data to determine the cellular IC50.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cells.

Materials:

-

Cancer-A and Cancer-B cell lines

-

Cell culture medium and supplements

-

This compound stock solution (10 mM in DMSO)

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Application Notes and Protocols for AQ148 in Structural Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQ148 is a potent, competitive inhibitor of the Human Immunodeficiency Virus 1 (HIV-1) protease, an enzyme essential for the viral life cycle.[1] As a transition-state analogue, this compound features a novel aminimide peptide isostere, which contributes to its inhibitory activity.[1] Understanding the structural and functional interactions of this compound with HIV-1 protease is crucial for the development of next-generation antiretroviral drugs. These application notes provide detailed protocols for the structural and functional characterization of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with retroviral proteases and the crystallographic data for its complex with HIV-1 protease.

Table 1: Inhibitory Activity of this compound against Retroviral Proteases

| Parameter | HIV-1 Protease | HIV-2 Protease | SIV Protease |

| Ki | 137 nM | - | - |

| IC50 | 1.5 µM | 3.4 µM | 5 µM |

Table 2: Crystallographic Data for HIV-1 Protease in Complex with this compound

| Parameter | Value |

| Resolution | 2.5 Å |

| Space Group | P6₁22 |

| Unit Cell Dimensions (a, b, c) | 97.2 Å, 97.2 Å, 89.4 Å |

| R-factor | 0.198 |

| R-free | 0.254 |

Signaling Pathway: HIV Life Cycle and the Role of Protease

The HIV life cycle involves several stages where viral and host cell machinery interact. A critical step in the production of mature, infectious virions is the proteolytic cleavage of the Gag and Gag-Pol polyproteins by HIV-1 protease. This compound targets this essential process.

Caption: The HIV life cycle, highlighting the critical role of HIV-1 protease in virion maturation and its inhibition by this compound.

Experimental Protocols

Protocol 1: HIV-1 Protease Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency (IC50 and Ki) of this compound against HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., based on a known cleavage site)

-

Assay Buffer: 50 mM MES, pH 6.0, 0.1% PEG-8000, 1 M NaCl, 1 mM EDTA, 1 mM DTT

-

This compound stock solution in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

-

Add 2 µL of each this compound dilution to the wells of a 96-well plate. Include a no-inhibitor control (DMSO only) and a no-enzyme control.

-

Add 96 µL of HIV-1 protease solution (final concentration ~5-10 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 2 µL of the fluorogenic substrate (final concentration ~10-20 µM).

-

Immediately measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

-

Calculate the initial reaction velocities (RFU/min) from the linear portion of the kinetic curves.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Protocol 2: Crystallization of the HIV-1 Protease-AQ148 Complex

This protocol outlines the hanging drop vapor diffusion method for obtaining crystals of the HIV-1 protease in complex with this compound suitable for X-ray diffraction studies.

Materials:

-

Purified recombinant HIV-1 Protease (concentration > 5 mg/mL)

-

This compound stock solution in DMSO

-

Crystallization Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Precipitant Solution: 10-15% (w/v) PEG 8000, 0.1 M Sodium Acetate, pH 5.5

-

24-well crystallization plates and siliconized cover slips

-

Cryoprotectant: Precipitant solution supplemented with 20% (v/v) glycerol

Procedure:

-

Incubate the purified HIV-1 protease with a 5-fold molar excess of this compound for at least 2 hours on ice.

-

Set up hanging drops by mixing 2 µL of the protein-inhibitor complex with 2 µL of the precipitant solution on a cover slip.

-

Invert the cover slip and seal the well containing 500 µL of the precipitant solution.

-

Incubate the plates at 18-22°C and monitor for crystal growth over several days to weeks.

-

Once crystals of suitable size are obtained, briefly soak them in the cryoprotectant solution.

-

Flash-cool the crystals in liquid nitrogen for storage and subsequent X-ray data collection.

Experimental Workflow

The following diagram illustrates the workflow for the structural and functional characterization of this compound as an HIV-1 protease inhibitor.

References

Application Notes and Protocols for AQ148: A Tool Compound for HIV Research

For Research Use Only.

Introduction

AQ148 is a nucleoside analog reverse transcriptase inhibitor (NRTI) that is a potent and selective inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). As a thymidine analog, its mechanism of action is based on the competitive inhibition of the viral reverse transcriptase and termination of the growing viral DNA chain. Following intracellular phosphorylation to its active triphosphate form, this compound is incorporated into the nascent viral DNA, leading to the cessation of DNA elongation. This targeted activity makes this compound an invaluable tool compound for in vitro studies of HIV-1 replication, drug resistance, and the development of novel antiretroviral therapies.

Mechanism of Action

This compound is a prodrug that requires intracellular activation to exert its antiretroviral effect. Once it enters a host cell, it is converted to its active triphosphate metabolite, this compound-triphosphate, by host cellular kinases.[1][2] This activated form structurally mimics the natural deoxythymidine triphosphate (dTTP).

During HIV-1 replication, the viral reverse transcriptase enzyme synthesizes a complementary DNA (cDNA) strand from the viral RNA template. This compound-triphosphate competes with the endogenous dTTP for incorporation into the growing viral DNA chain.[1] Due to its modified 3'-azido group, the incorporation of this compound-triphosphate prevents the formation of the 5'-3' phosphodiester bond necessary for DNA chain elongation, thereby acting as a chain terminator and halting viral DNA synthesis.[1][2] this compound exhibits a significantly higher affinity for HIV-1 reverse transcriptase than for human DNA polymerases, which accounts for its selective antiviral activity.[3]

Data Presentation

The anti-HIV-1 activity of this compound has been evaluated in various cell lines and against different viral strains. The following tables summarize the quantitative data for its efficacy and cytotoxicity.

Table 1: Anti-HIV-1 Activity of this compound in Different Cell Types

| Cell Type | HIV-1 Strain | Assay Endpoint | IC90 (µM) | Reference |

| Blood Monocytes | Ba-L | p24 Antigen | 0.04 | [4] |

| Monocyte-derived Macrophages | Ba-L | p24 Antigen | 0.009 | [4] |

| Alveolar Macrophages | Ba-L | p24 Antigen | 0.0001 | [4] |

Table 2: Anti-HIV-1 Activity of this compound Against Various Strains in MT-4 Cells

| HIV-1 Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| IIIB | 0.027 | >100 | >3703 | [4] |

| RF | 0.015 | >100 | >6667 | [2] |

| MN | 0.006 | >100 | >16667 | [2] |

| NDK | 0.022 | >100 | >4545 | [2] |

EC50: 50% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration required to reduce cell viability. SI = CC50 / EC50

Experimental Protocols

In Vitro Anti-HIV-1 Assay using a p24 Antigen Capture ELISA

This protocol describes a method to determine the anti-HIV-1 activity of this compound by quantifying the inhibition of viral replication in a susceptible cell line, such as MT-4 cells. The level of HIV-1 p24 capsid protein in the culture supernatant is measured as an indicator of viral replication.

Materials:

-

MT-4 cells

-

HIV-1 stock (e.g., HIV-1 IIIB)

-

This compound stock solution (in DMSO)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Preparation:

-

Culture MT-4 cells in complete culture medium.

-

On the day of the assay, ensure the cells are in the logarithmic growth phase and have a viability of >95%.

-

Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

-

-

Compound Dilution:

-

Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.001 µM to 10 µM.

-

Include a "no drug" control (vehicle control, e.g., DMSO at the highest concentration used for dilutions).

-

-

Infection and Treatment:

-

Plate 50 µL of the MT-4 cell suspension (5,000 cells) into each well of a 96-well plate.

-

Add 50 µL of the appropriate this compound dilution to each well.

-

Add 100 µL of HIV-1 stock (at a pre-determined multiplicity of infection, e.g., 0.01) to each well, except for the uninfected control wells.

-

For uninfected control wells, add 100 µL of complete culture medium.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.

-

-

p24 Antigen Quantification:

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant without disturbing the cell pellet.

-

Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of p24 production for each concentration of this compound compared to the virus control (no drug).

-

Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that is toxic to the host cells, which is essential for calculating the selectivity index.

Materials:

-

MT-4 cells

-

This compound stock solution (in DMSO)

-

Complete culture medium

-

96-well cell culture plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Plating and Treatment:

-

Follow steps 1 and 2 from the anti-HIV-1 assay protocol to prepare cells and compound dilutions.

-

Plate 100 µL of the MT-4 cell suspension (10,000 cells) into each well of a 96-well plate.

-

Add 100 µL of the appropriate this compound dilution to each well.

-

Include a "cells only" control (no compound).

-

-

Incubation:

-

Incubate the plate for the same duration as the anti-HIV-1 assay (4-5 days) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Solubilization:

-

Add 100 µL of solubilization buffer to each well.

-

Incubate the plate overnight at 37°C to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound compared to the "cells only" control.

-

Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration.

-

Conclusion

This compound is a potent and selective inhibitor of HIV-1 replication in vitro, acting as a chain terminator of reverse transcription. Its favorable selectivity index makes it a suitable tool compound for basic research into the mechanisms of HIV-1 replication and for the preclinical evaluation of new antiretroviral drug candidates. The provided protocols offer a framework for assessing the antiviral efficacy and cytotoxicity of this compound and similar compounds.

References

Application Notes and Protocols for ALX148 Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vitro experiments with ALX148, a high-affinity CD47 blocker fusion protein. The protocols outlined below are based on established methodologies and findings from preclinical studies, offering a solid foundation for investigating the mechanism of action and therapeutic potential of ALX148.

Introduction to ALX148

ALX148 is an investigational next-generation CD47 checkpoint inhibitor designed to enhance the body's innate and adaptive immune responses against cancer. It functions by blocking the interaction between CD47, a "don't eat me" signal overexpressed on various cancer cells, and its receptor SIRPα, which is present on myeloid cells like macrophages.[1][2] This blockade abrogates the inhibitory signal, leading to enhanced phagocytosis of tumor cells by macrophages.[1][2] Preclinical studies have demonstrated that ALX148 can potentiate the activity of anti-cancer antibodies and other immunotherapies.[1][3]

ALX148 Signaling Pathway

The interaction between CD47 on tumor cells and SIRPα on macrophages initiates a signaling cascade that inhibits phagocytosis. ALX148 competitively binds to CD47, preventing this interaction and thereby promoting the engulfment of cancer cells.

Caption: ALX148 blocks the CD47-SIRPα inhibitory signaling pathway.

Suitable Cell Lines for ALX148 Experiments

The selection of appropriate cell lines is critical for obtaining meaningful results. The choice depends on the specific research question and the expression levels of CD47 on the cancer cells and SIRPα on the effector cells. Preclinical studies with ALX148 have utilized a variety of cancer cell lines.[1][4]

Table 1: Recommended Cancer Cell Lines for ALX148 Experiments

| Cell Line | Cancer Type | Key Characteristics | Recommended Assays |

| Jurkat | T-cell leukemia | High CD47 expression | CD47 binding assays |

| OE19 | Gastric adenocarcinoma | HER2-positive, moderate CD47 expression | ADCP assays with trastuzumab |

| DLD-1 | Colorectal adenocarcinoma | Moderate CD47 expression | ADCP assays with cetuximab |

| MM1.R | Multiple myeloma | High CD47 expression | ADCP assays with daratumumab |

| Daudi | Burkitt's lymphoma | High CD47 expression | ADCP assays with obinutuzumab |

| Z138 | Mantle cell lymphoma | B-cell lymphoma model | In vivo xenograft studies |

| MC38 | Murine colon adenocarcinoma | Syngeneic model for immunotherapy studies | In vivo efficacy studies with immune checkpoint inhibitors |

| CT26 | Murine colon carcinoma | Syngeneic model for immunotherapy studies | In vivo efficacy studies with immune checkpoint inhibitors |

Note: It is crucial to verify the CD47 expression levels of the chosen cell lines by flow cytometry or western blotting before initiating experiments.

Key Experimental Protocols

Macrophage-Mediated Phagocytosis Assay (ADCP)

This assay is fundamental for evaluating the primary mechanism of action of ALX148.

Experimental Workflow:

Caption: Workflow for the Antibody-Dependent Cellular Phagocytosis (ADCP) assay.

Detailed Protocol:

-

Preparation of Human Monocyte-Derived Macrophages:

-

Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

-

Differentiate monocytes into macrophages by culturing them in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 50 ng/mL of M-CSF for 5-7 days.

-

-

Cancer Cell Labeling:

-

Label your chosen cancer cell line (e.g., OE19) with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.

-

-

Co-culture and Treatment:

-

Seed the differentiated macrophages in a 96-well plate.

-

Add the fluorescently labeled cancer cells to the macrophages at a ratio of 4:1 (cancer cells:macrophages).

-

Add ALX148 at a concentration range of 0.1 to 100 nM.

-

Add the relevant therapeutic antibody (e.g., trastuzumab for OE19 cells) at its optimal concentration. Include an isotype control antibody as a negative control.

-

-

Incubation:

-

Incubate the co-culture for 2-4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.

-

-

Analysis:

-

Flow Cytometry: Gently harvest the cells and stain with a macrophage-specific antibody (e.g., anti-CD11b) conjugated to a different fluorophore. The percentage of double-positive cells (macrophage marker and cancer cell label) represents the phagocytic activity.

-

Fluorescence Microscopy: Visualize and quantify the engulfment of fluorescent cancer cells by macrophages.

-

Table 2: Representative Data from an ALX148-mediated ADCP Assay

| Treatment | Concentration | % Phagocytosis (Mean ± SD) |

| Isotype Control | - | 5 ± 1.2 |

| Trastuzumab alone | 1 µg/mL | 15 ± 2.5 |

| Trastuzumab + ALX148 | 1 µg/mL + 10 nM | 45 ± 4.1 |

| Trastuzumab + ALX148 | 1 µg/mL + 100 nM | 65 ± 5.3 |

Cell Viability Assay

To assess the direct cytotoxic effects of ALX148 on cancer cells.

Protocol:

-

Seed the cancer cell line of interest in a 96-well plate.

-

Treat the cells with increasing concentrations of ALX148 (e.g., 0.01 to 1000 nM) for 24, 48, and 72 hours.

-

Assess cell viability using a standard method such as the MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).[5][6]

-

Measure the absorbance or luminescence according to the manufacturer's protocol.

-

Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay

To determine if ALX148 induces programmed cell death.

Protocol:

-

Treat cancer cells with ALX148 at various concentrations for different time points.

-

Stain the cells with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[7]

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Western Blotting for CD47 and SIRPα Expression

To confirm the expression of the target proteins in the cell lines used.

Protocol:

-

Lyse the cancer cells and macrophage cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies against CD47 and SIRPα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

These application notes provide a framework for investigating the in vitro effects of ALX148. The selection of appropriate cell lines and the meticulous execution of these experimental protocols will enable researchers to further elucidate the therapeutic potential of this promising CD47-blocking agent. It is recommended to consult the primary literature for more specific details and to optimize protocols for individual laboratory conditions.

References

- 1. ALX148 blocks CD47 and enhances innate and adaptive antitumor immunity with a favorable safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alx148 - My Cancer Genome [mycancergenome.org]

- 3. ALX148 blocks CD47 and enhances innate and adaptive antitumor immunity with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell viability assays | Abcam [abcam.com]

- 6. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.novusbio.com [resources.novusbio.com]

Application Notes and Protocols for In Vitro Evaluation of Novel Compounds

Note: Initial searches for "AQ148" did not yield specific information regarding its mechanism of action or established in vitro dosages. The following application notes and protocols are provided as a comprehensive template for a hypothetical compound, herein referred to as "Compound X." Researchers should adapt these protocols and determine optimal dosages based on their own preliminary dose-response experiments for their compound of interest.

Introduction

These application notes provide detailed protocols for the in vitro characterization of novel compounds. The described assays are fundamental for assessing the biological activity of a compound, including its effects on cell viability, apoptosis, and specific signaling pathways. The following sections offer step-by-step instructions for these key experiments, along with guidance on data presentation and visualization of relevant biological processes.

Data Presentation: In Vitro Efficacy of Compound X

The following table summarizes hypothetical data for "Compound X" across various in vitro assays. This structure is recommended for the clear and concise presentation of quantitative results, allowing for easy comparison of a compound's activity in different cell lines and experimental conditions.

| Assay Type | Cell Line | Compound X Concentration (µM) | Incubation Time (hours) | Result (e.g., IC50, % Apoptosis) |

| Cell Viability (MTT) | MCF-7 | 0.1 - 100 | 48 | IC50 = 5.2 µM |

| Cell Viability (MTT) | A549 | 0.1 - 100 | 48 | IC50 = 12.8 µM |

| Apoptosis (Annexin V) | MCF-7 | 5 | 24 | 35% Apoptotic Cells |

| Apoptosis (Annexin V) | A549 | 10 | 24 | 28% Apoptotic Cells |

| Western Blot | MCF-7 | 1, 5, 10 | 6 | Dose-dependent decrease in p-AKT |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.[1]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Compound X (or compound of interest)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[2]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

-

Compound Treatment: Prepare a serial dilution of Compound X in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until formazan crystals are visible.[2]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Apoptosis Assay (Annexin V Staining)

This protocol provides a method for detecting early and late-stage apoptosis in cells treated with a compound of interest using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis.[3]

Materials:

-

6-well plates or T25 flasks

-

Cells of interest

-

Compound X

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with the desired concentrations of Compound X for the specified duration.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

-